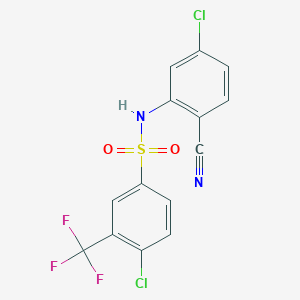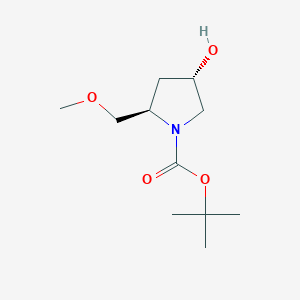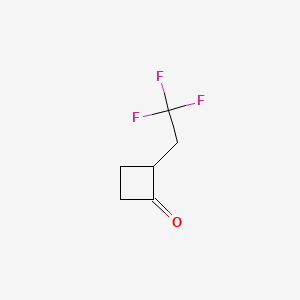![molecular formula C11H18N2 B13460331 4-[2-(Dimethylamino)propyl]aniline](/img/structure/B13460331.png)
4-[2-(Dimethylamino)propyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Dimethylamino)propyl]aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an aniline group and a dimethylamino propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)propyl]aniline typically involves the reaction of aniline with 2-chloropropyl dimethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of aniline attacks the electrophilic carbon of the 2-chloropropyl dimethylamine, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Dimethylamino)propyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
4-[2-(Dimethylamino)propyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-(Dimethylamino)propyl]aniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic species. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
N,N-Dimethylaniline: An aromatic amine with two methyl groups attached to the nitrogen atom.
4-Aminobenzylamine: An aromatic amine with an additional amino group attached to the benzene ring.
Uniqueness
4-[2-(Dimethylamino)propyl]aniline is unique due to the presence of both an aniline group and a dimethylamino propyl chain. This structural feature imparts distinct chemical properties, making it versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
4-[2-(dimethylamino)propyl]aniline |
InChI |
InChI=1S/C11H18N2/c1-9(13(2)3)8-10-4-6-11(12)7-5-10/h4-7,9H,8,12H2,1-3H3 |
Clé InChI |
CZPNGAFMPHTMTI-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)N)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13460254.png)
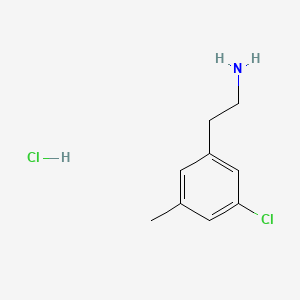
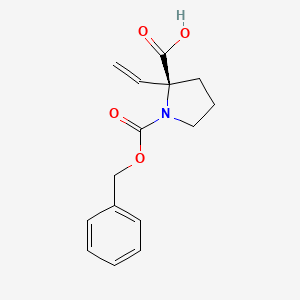
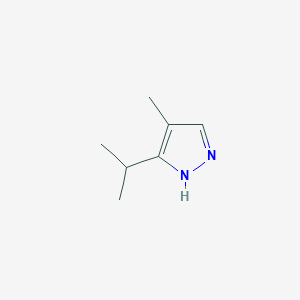
![Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate](/img/structure/B13460271.png)

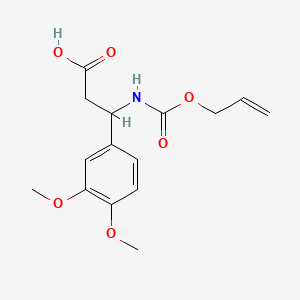
![N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide](/img/structure/B13460289.png)
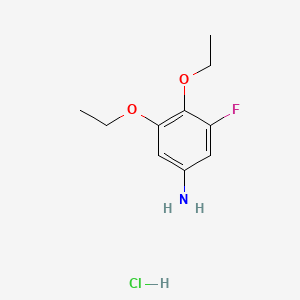
![3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13460316.png)
![{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride](/img/structure/B13460328.png)
